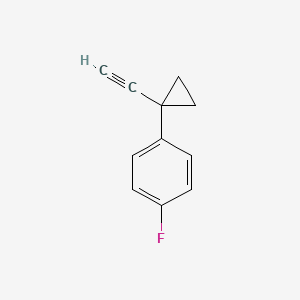

1-(1-Ethynylcyclopropyl)-4-fluorobenzene

CAS No.: 1379263-32-7

Cat. No.: VC7083290

Molecular Formula: C11H9F

Molecular Weight: 160.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379263-32-7 |

|---|---|

| Molecular Formula | C11H9F |

| Molecular Weight | 160.191 |

| IUPAC Name | 1-(1-ethynylcyclopropyl)-4-fluorobenzene |

| Standard InChI | InChI=1S/C11H9F/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 |

| Standard InChI Key | SZRHNPIRNCRNHN-UHFFFAOYSA-N |

| SMILES | C#CC1(CC1)C2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-(1-ethynylcyclopropyl)-4-fluorobenzene, reflects its hybrid architecture combining a benzene ring, fluorine substituent, and a strained cyclopropane system. Key structural identifiers include:

Molecular Geometry

The cyclopropane ring introduces significant angle strain, while the ethynyl group (C≡CH) contributes linear geometry. X-ray crystallography data for analogous compounds suggests that the fluorine atom at the para position of the benzene ring influences electronic distribution, enhancing electrophilic aromatic substitution reactivity .

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: A strong absorption band near 3300 cm⁻¹ corresponds to the terminal alkyne C≡C-H stretch. The C-F bond vibration appears as a sharp peak near 1220 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Synthetic Routes

While no peer-reviewed procedures specifically describe the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene, analogous compounds suggest two potential pathways:

Cyclopropanation of Ethynylbenzenes

A copper-catalyzed cyclopropanation reaction using diazo compounds could form the cyclopropyl ring. For example, treatment of 4-fluorophenylacetylene with ethyl diazoacetate in the presence of Cu(acac)₂ yields cyclopropane derivatives .

Sonogashira Coupling

Palladium-mediated cross-coupling between 1-bromo-4-fluorobenzene and a preformed ethynylcyclopropane precursor may provide the target compound. This method is widely used for constructing aryl-alkyne bonds.

Industrial Production

TCI America manufactures 1-ethynyl-4-fluorobenzene (CAS 766-98-3), a structurally related compound, at >98% purity, indicating scalable synthetic protocols for fluorinated ethynyl aromatics . Scaling these methods for 1-(1-ethynylcyclopropyl)-4-fluorobenzene would require optimizing cyclopropane stability under reaction conditions.

Physicochemical Properties

The compound’s low solubility in polar solvents and sensitivity to air/heat necessitate specialized handling protocols .

Applications in Organic Synthesis

Building Block for Complex Molecules

The ethynyl group serves as a click chemistry handle for Huisgen cycloaddition, enabling conjugation with azides to form triazoles . Meanwhile, the cyclopropane ring can act as a strain-release moiety in polymerization or ring-opening reactions.

Pharmaceutical Intermediates

Fluorinated cyclopropanes are prevalent in drug discovery due to their metabolic stability. For instance, analogs of this compound have been investigated as kinase inhibitors and antiviral agents .

Materials Science

Incorporating rigid cyclopropane and ethynyl units into polymers enhances thermal stability. Polymeric derivatives exhibit potential use in high-performance coatings or electronic materials.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, safety goggles, lab coat |

| Ventilation | Use in fume hood |

| Spill Management | Absorb with inert material, avoid sparks |

| Fire Suppression | Dry chemical or CO₂ extinguishers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume